molecular formula C21H18BrNO5 B12463766 3,3-dimethyl-2-oxobutyl 2-(4-bromophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

3,3-dimethyl-2-oxobutyl 2-(4-bromophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B12463766
M. Wt: 444.3 g/mol
InChI Key: MDUDOVJZTJNOCG-UHFFFAOYSA-N
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Description

3,3-DIMETHYL-2-OXOBUTYL 2-(4-BROMOPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-2-OXOBUTYL 2-(4-BROMOPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with phthalic anhydride to form the intermediate compound, which is then reacted with 3,3-dimethyl-2-oxobutyl bromide under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like pyridine or triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-2-OXOBUTYL 2-(4-BROMOPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

3,3-DIMETHYL-2-OXOBUTYL 2-(4-BROMOPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-2-OXOBUTYL 2-(4-BROMOPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-2-oxobutyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate
  • 3-(4-bromophenyl)-2-[(3,3-dimethyl-2-oxobutyl)thio]-4(3H)-quinazolinone
  • 3,3-Dimethyl-2-oxobutyl 4-{[(4-bromophenyl)sulfonyl]amino}benzoate

Uniqueness

Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it valuable for specific research and industrial purposes .

Properties

Molecular Formula

C21H18BrNO5

Molecular Weight

444.3 g/mol

IUPAC Name

(3,3-dimethyl-2-oxobutyl) 2-(4-bromophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C21H18BrNO5/c1-21(2,3)17(24)11-28-20(27)12-4-9-15-16(10-12)19(26)23(18(15)25)14-7-5-13(22)6-8-14/h4-10H,11H2,1-3H3

InChI Key

MDUDOVJZTJNOCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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